4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole

Descripción

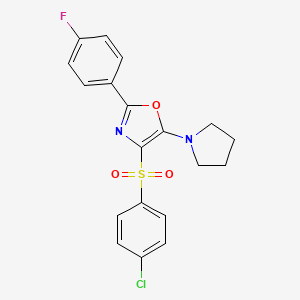

The compound 4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole is a heterocyclic oxazole derivative featuring:

- A 4-chlorophenylsulfonyl group at position 4 of the oxazole ring.

- A 4-fluorophenyl group at position 2.

- A pyrrolidin-1-yl substituent at position 5.

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3S/c20-14-5-9-16(10-6-14)27(24,25)18-19(23-11-1-2-12-23)26-17(22-18)13-3-7-15(21)8-4-13/h3-10H,1-2,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXWGLVHWAKIFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Attachment of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions.

Incorporation of the Pyrrolidinyl Group: This can be done through amination reactions, where the pyrrolidine is introduced to the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions may target the oxazole ring or the sulfonyl group, depending on the conditions.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfonamide group present in this compound is particularly noted for its role in enzyme inhibition and antibacterial action. A study demonstrated that derivatives of this compound showed promising activity against various bacterial strains:

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-((4-Chlorophenyl)sulfonyl)piperidine | Antibacterial | Li et al., 2014 |

| Piperidine derivatives | Antifungal | Kumar et al., 2020 |

| Sulfamoyl derivatives | Enzyme Inhibition | Aziz-ur-Rehman et al., 2011 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies show that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition suggests potential use as a non-steroidal anti-inflammatory drug (NSAID) alternative with reduced gastrointestinal side effects compared to traditional NSAIDs.

Case Studies

-

In Vitro Studies on Antimicrobial Activity :

- A series of experiments were conducted to assess the antimicrobial efficacy of the compound against common pathogens. Results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria.

-

In Vivo Studies on Anti-inflammatory Effects :

- Animal models were used to evaluate the anti-inflammatory potential of the compound. Results showed a marked decrease in inflammatory markers when administered at therapeutic doses.

-

Synthesis and Characterization :

- The synthesis of this compound has been documented, showcasing various methods including refluxing with appropriate reagents to yield high-purity products, characterized by spectral analysis (NMR, FTIR).

Mecanismo De Acción

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and fluorophenyl groups can enhance binding affinity and specificity, while the pyrrolidinyl group may influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazole vs. Oxazole Derivatives

Compounds 4 and 5 (from ) are thiazole analogs with structural similarities to the target compound:

- Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.

- Compound 5 : 4-(4-Fluorophenyl)-2-[...]thiazole (bromo substituent).

Key Differences :

- Heterocycle: Thiazole (S-containing) vs. oxazole (O-containing).

- Substituents : Triazole-pyrazoline vs. pyrrolidine-sulfonyl groups.

Sulfonyl-Linked Compounds

4-[(4-Chlorophenyl)sulfonyl]phenyl Oxazoles ()

Derivatives 6a and 6b share the sulfonyl group with the target compound:

- 6a : 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazole.

- 6b : 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazole.

Key Differences :

- Position of Sulfonyl Group : Attached to a phenyl ring at position 2 vs. directly on the oxazole ring in the target.

- Substituents : Isopropyl and aryl groups vs. pyrrolidine and fluorophenyl.

Halogen-Substituted Analogues

Chloro vs. Fluoro/Bromo Derivatives

- Compound 4 (Cl) and 5 (Br) : These isostructural thiazoles () exhibit identical crystal packing despite halogen differences, highlighting the minimal steric impact of Cl/Br substitution .

- Oxazoles : Bromophenyl (1a) and chlorophenyl (1b) derivatives show comparable antimicrobial activity, suggesting halogens enhance lipophilicity and membrane penetration .

Impact on Target Compound: The 4-fluorophenyl and 4-chlorophenyl groups in the target likely improve pharmacokinetic properties (e.g., metabolic stability) compared to non-halogenated analogs.

Pyrrolidine vs. Triazole Substituents

Pyrrolidine (Target) vs. Triazole (Compounds 4, 5)

- Triazole : Aromatic and planar, favoring π-π stacking interactions in binding pockets.

Impact : Triazole-containing compounds (e.g., 4, 5) show antimicrobial activity , while pyrrolidine’s flexibility in the target compound may influence selectivity for other targets.

Data Tables

Research Findings and Implications

Halogen Effects : Chloro and fluoro substituents improve lipophilicity and target binding, as seen in antimicrobial thiazoles () and COX-inhibitory oxazoles () .

Sulfonyl Role : The sulfonyl group enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., COX) .

Crystallographic Insights : Isostructurality in compounds 4 and 5 suggests predictable solid-state behavior for halogen-swapped analogs .

Structural-Activity Relationships : The oxazole core in the target may offer metabolic stability advantages over thiazoles, while pyrrolidine’s flexibility could modulate receptor selectivity.

Actividad Biológica

The compound 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial, antiviral, and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a pyrrolidine ring and oxazole moiety, which are known to enhance biological activity. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with appropriate amines and oxazole derivatives, leading to the formation of the target compound .

Antibacterial Activity

Research indicates that derivatives of sulfonamides, including compounds similar to this compound, exhibit significant antibacterial properties. A study demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values in the low micromolar range .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 5.00 |

| Compound B | Bacillus subtilis | 3.75 |

| Compound C | Escherichia coli | 20.00 |

Antiviral Activity

In addition to antibacterial effects, certain derivatives have shown antiviral properties. For instance, compounds derived from similar structures were tested against the Tobacco Mosaic Virus (TMV), revealing promising antiviral activity . The mechanism of action often involves inhibition of viral replication through interference with viral enzymes.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase and urease. In silico studies have suggested strong binding interactions with these enzymes, indicating potential applications in treating conditions like Alzheimer's disease and urea cycle disorders .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | 2.14 |

| Urease | Non-competitive Inhibition | 0.63 |

Case Studies

- Antibacterial Screening : A series of synthesized oxazole derivatives were tested for their antibacterial efficacy. The most active compounds displayed significant inhibition against multiple strains, highlighting the potential of sulfonamide modifications in enhancing antimicrobial activity .

- Antiviral Testing : In a study focused on antiviral properties, several sulfonamide derivatives were evaluated for their ability to inhibit TMV replication. Results indicated that specific structural features significantly influenced antiviral potency .

Q & A

Q. What are the standard synthetic routes for 4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(pyrrolidin-1-yl)oxazole, and how are intermediates characterized?

The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include sulfonylation of the chlorophenyl group, oxazole ring formation, and introduction of the pyrrolidine moiety. Intermediates are characterized using:

- ¹H-NMR : To confirm proton environments and substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl and chlorophenyl groups) .

- LC-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 445.3) and purity (>95%) .

- Elemental analysis : To validate empirical formulas (e.g., C₁₉H₁₅ClF₃N₂O₃S requires C 51.30%, H 3.40%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Q. How is the compound’s solubility and stability assessed for in vitro assays?

- Solubility : Tested in DMSO (typically >10 mM) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λ = 254 nm) .

- Stability : Monitored via HPLC over 24–72 hours at 37°C to detect degradation products .

Advanced Research Questions

Q. How can computational methods guide the optimization of biological activity?

- Molecular docking : Predicts binding to targets (e.g., kinase domains) using software like AutoDock Vina. Docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ values .

- ADME prediction : Tools like SwissADME assess bioavailability (e.g., LogP = 3.2) and cytochrome P450 interactions .

Q. What strategies resolve contradictions between in silico predictions and experimental bioassay data?

- Dose-response refinement : Test compound at lower concentrations (e.g., 0.1–10 µM) to rule out off-target effects .

- Metabolite screening : Use LC-MS/MS to identify active metabolites that may explain discrepancies .

- Structural analogs : Compare with derivatives (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .

Q. How are crystallographic data used to validate synthetic outcomes?

Q. What methods are employed to analyze regioselectivity in oxazole ring functionalization?

- Isotopic labeling : Tracks substituent positions via ¹⁸O or ¹³C isotopes in precursor molecules .

- DFT calculations : Predicts energy barriers for competing pathways (e.g., sulfonylation at C-4 vs. C-5) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.